molecular formula C17H20N2O2S B2618891 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide CAS No. 2034394-50-6

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2618891
CAS RN: 2034394-50-6
M. Wt: 316.42
InChI Key: YVYDGVVHSHTCJX-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.

Mechanism Of Action

Compound 1 binds to a specific pocket on the BRD4 protein, preventing it from interacting with other proteins and altering gene expression. This leads to downstream effects on cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 has also been shown to have effects on other cellular processes. For example, it has been shown to inhibit the activity of an enzyme called histone deacetylase 6 (HDAC6), which is involved in the regulation of protein degradation and has been implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Advantages And Limitations For Lab Experiments

One advantage of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation is its relatively low potency compared to other BRD4 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1. One area of interest is its potential use in combination with other drugs, such as immunotherapies or chemotherapy, to enhance their effectiveness. Additionally, further research is needed to fully elucidate the mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 and its effects on other cellular processes. Finally, there is potential for the development of analogs of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 with increased potency and specificity for BRD4.

Synthesis Methods

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 involves a multi-step process that begins with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide to form the key intermediate, 4-(pyridin-2-yloxy)cyclohexanol. This intermediate is then converted to the corresponding amine using lithium aluminum hydride, and subsequently reacted with thiophene-2-carboxylic acid to form the final product, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide.

Scientific Research Applications

Compound 1 has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in a variety of diseases including cancer, inflammation, and cardiovascular disease. Inhibition of BRD4 activity by N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide 1 has been shown to have anti-inflammatory and anti-tumor effects in preclinical models.

properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(12-15-4-3-11-22-15)19-13-6-8-14(9-7-13)21-17-5-1-2-10-18-17/h1-5,10-11,13-14H,6-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYDGVVHSHTCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=CS2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

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